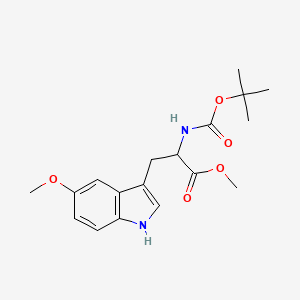

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate

CAS No.:

Cat. No.: VC17935498

Molecular Formula: C18H24N2O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N2O5 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | methyl 3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22) |

| Standard InChI Key | TZTNFPWKYFSEAE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A tryptophan backbone with a chiral center at the α-carbon (S-configuration).

-

A tert-butoxycarbonyl (Boc) group protecting the amino functionality.

-

A 5-methoxyindole moiety at the β-position, enhancing electronic stability and directing regioselective reactions.

The molecular formula is , with a molar mass of 348.4 g/mol. Its IUPAC name, methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflects this intricate substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC |

| InChIKey | TZTNFPWKYFSEAE-UHFFFAOYSA-N |

| Boiling Point | Not reported (decomposes upon heating) |

The Boc group’s steric bulk shields the amino group from unintended reactions, while the 5-methoxyindole enhances solubility in polar aprotic solvents.

Spectroscopic Characterization

-

NMR: The -NMR spectrum exhibits distinct signals for the indole proton (δ 7.0–7.5 ppm), Boc methyl groups (δ 1.4 ppm), and methoxy substituent (δ 3.8 ppm) .

-

IR: Stretching vibrations at 1740 cm (ester C=O) and 1690 cm (Boc carbamate) confirm functional group integrity.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves a four-step sequence:

Step 1: Tryptophan Protection

L-Tryptophan is treated with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) to install the Boc group at the α-amino position .

Step 2: Methoxyindole Incorporation

A palladium-catalyzed C–H borylation at the indole’s C5 position, followed by Suzuki–Miyaura coupling with methoxyboronic acid, introduces the 5-methoxy substituent .

Step 3: Esterification

The carboxylic acid is converted to a methyl ester using thionyl chloride () and methanol, yielding the final product .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | , THF, 0°C | 92% |

| 2 | Pd(OAc), Bpin, 80°C | 65% |

| 3 | , MeOH, reflux | 85% |

Optimization Challenges

-

Regioselectivity: Competing C2 and C7 borylation in indole necessitates ligand-controlled catalysis .

-

Deprotection Sensitivity: Acidic conditions for Boc removal risk indole ring protonation, requiring buffered trifluoroacetic acid (TFA) .

Applications in Organic Synthesis

Peptide Chemistry

The compound serves as a Boc-protected building block for solid-phase peptide synthesis (SPPS). Its methyl ester undergoes saponification to the carboxylic acid, enabling coupling via carbodiimide activators .

Case Study: Incorporation into HIV-1 Entry Inhibitors

Tetrapodal derivatives featuring this scaffold exhibit sub-nanomolar efficacy against HIV-1 by blocking gp120–CD4 interactions . The 5-methoxy group enhances binding affinity through hydrophobic interactions with viral envelope pockets .

Heterocyclic Functionalization

The electron-rich indole ring participates in:

-

Friedel–Crafts alkylations for C3-arylation.

Recent Research Developments

Antiviral Applications

Analogous C2/C7-arylated derivatives (e.g., AL-518) demonstrate dual activity against HIV-1 and enterovirus A71 (EC = 6 nM and 40 nM, respectively) . Structural studies suggest the 5-methoxy group in the query compound could similarly enhance viral envelope binding.

Biomimetic Photocatalysis

Cercosporin-mediated energy transfer enables oxidative modification of the indole ring, yielding kynurenine derivatives for neurodegenerative disease research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume